N,3-dimethylisoxazole-5-carboxamide N,3-dimethylisoxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 27144-51-0
VCID: VC16012281
InChI: InChI=1S/C6H8N2O2/c1-4-3-5(10-8-4)6(9)7-2/h3H,1-2H3,(H,7,9)
SMILES:
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

N,3-dimethylisoxazole-5-carboxamide

CAS No.: 27144-51-0

Cat. No.: VC16012281

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

N,3-dimethylisoxazole-5-carboxamide - 27144-51-0

Specification

CAS No. 27144-51-0
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name N,3-dimethyl-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C6H8N2O2/c1-4-3-5(10-8-4)6(9)7-2/h3H,1-2H3,(H,7,9)
Standard InChI Key QEFMSOXMGVLACO-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C(=O)NC

Introduction

Chemical Identity and Structural Characteristics

N,3-Dimethylisoxazole-5-carboxamide (C₆H₈N₂O₂) features a methyl group at the nitrogen (N-methyl) and position 3 of the isoxazole ring, with a carboxamide substituent at position 5. Its molecular weight is 140.14 g/mol, consistent with isoxazole derivatives . The IUPAC name for the closely related N,5-dimethylisoxazole-3-carboxamide is N,5-dimethyl-1,2-oxazole-3-carboxamide, highlighting positional differences in methyl substitution .

Key Structural Features:

  • Isoxazole Core: A five-membered ring with alternating oxygen and nitrogen atoms, contributing to electronic delocalization and stability .

  • Substituents: Methyl groups at N and position 3, and a carboxamide group at position 5, influencing polarity and hydrogen-bonding potential.

  • Tautomerism: The carboxamide group may exhibit keto-enol tautomerism, affecting reactivity in synthetic pathways .

Synthesis and Manufacturing

Carboxylic Acid Chloridation and Amination

3-Methylisoxazole-5-carboxylic acid undergoes chlorination with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with methylamine to yield the carboxamide .

Example Reaction:

3-Methylisoxazole-5-carboxylic acidSOCl2Acid chlorideCH3NH2N,3-Dimethylisoxazole-5-carboxamide\text{3-Methylisoxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{CH}_3\text{NH}_2} \text{N,3-Dimethylisoxazole-5-carboxamide}

Cyclocondensation of β-Diketones

Isoxazoles are commonly synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by functionalization. For instance, 3,5-dimethylisoxazole (CAS 300-87-8) is produced from acetylacetone and hydroxylamine hydrochloride .

Physicochemical Properties

Molecular and Thermal Properties

Data for N,5-dimethylisoxazole-3-carboxamide (CAS 27144-54-3) provide a proxy for understanding the target compound :

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in DMSO, ethanol

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹) .

  • NMR: 1H^1\text{H} NMR would show signals for methyl groups (~2.5 ppm) and carboxamide protons (~7.5 ppm) .

Research Applications

Pharmaceutical Intermediates

Isoxazole carboxamides serve as precursors in antibiotic and antiviral drug synthesis. For example, 3-methylisoxazole-5-carboxamide is a key intermediate in cephalosporin antibiotics .

Material Science

High-purity isoxazole derivatives (≥99.99%) are used in optoelectronics and semiconductor manufacturing due to their thermal stability .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedP261: Avoid inhalation
H315: Skin irritationP305+P351+P338: Eye rinse

Storage recommendations include airtight containers at room temperature, protected from moisture .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator